5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Description
Chemical Structure and Synthesis
5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 77509-93-4) is a pyrazole derivative characterized by a chlorinated aromatic ring at position 1, a methyl group at position 3, and a formyl group at position 2. Its molecular formula is C₁₂H₉Cl₂N₂O, with a molecular weight of 275.12 g/mol . The compound is synthesized via the Vilsmeier–Haack reaction, where 3-methyl-1-(4-chlorophenyl)-1H-pyrazol-5(4H)-one undergoes chloroformylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) . This method is efficient and scalable, yielding the target aldehyde with high regioselectivity .
Physicochemical Properties
Key properties include:
- Melting Point: Not explicitly reported in the provided evidence, but analogs (e.g., 5-chloro-1-phenyl derivatives) exhibit melting points between 123–183°C, suggesting similar thermal stability .
- Solubility: Likely polar aprotic solvent-soluble (e.g., DMF, DMSO) due to the aldehyde and chloro substituents.
- Spectroscopic Data: Characteristic $ ^1H $-NMR signals include aromatic protons (δ 7.43–7.61 ppm) and a methyl group (δ ~2.65 ppm) .
Applications
The compound serves as a key intermediate in synthesizing pharmacologically active pyrazole derivatives, including antimicrobial, anti-inflammatory, and analgesic agents . Its aldehyde group enables condensation reactions for generating Schiff bases or amide-linked conjugates .
Properties
IUPAC Name |
5-chloro-1-(4-chlorophenyl)-3-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-7-10(6-16)11(13)15(14-7)9-4-2-8(12)3-5-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDQOECLUVKAMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101167656 | |
| Record name | 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77509-93-4 | |
| Record name | 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77509-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses a Vilsmeier-Haack reagent, which is formed by the reaction of phosphorus oxychloride (POCl3) with dimethylformamide (DMF). The reaction proceeds as follows:
- The starting material, 1-(4-chlorophenyl)-3-methyl-1H-pyrazole, is treated with the Vilsmeier-Haack reagent at 0°C for 10-15 minutes.
- The reaction mixture is then heated to 120°C for 2 hours to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Vilsmeier-Haack reaction remains a viable method for large-scale synthesis due to its efficiency and the availability of reagents.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro groups on the phenyl ring and pyrazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it valuable in pharmaceutical research. Key areas of investigation include:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential use as an antimicrobial agent .
- Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, which are beneficial for developing treatments for inflammatory diseases .
- Anticonvulsant Activity : Some derivatives have been evaluated for anticonvulsant properties, showing promise in managing seizure disorders .
Agrochemical Applications
In the agrochemical sector, 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde serves as an intermediate for synthesizing pesticides and herbicides. Its derivatives have been explored for their efficacy in pest control and plant growth promotion . The compound's structure allows it to interact with biological targets in pests, disrupting their growth and reproduction.
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial activity of several pyrazole derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that modifications at the phenyl ring could enhance antimicrobial potency .
Case Study 2: Anti-inflammatory Research
Another study focused on the anti-inflammatory effects of this compound and its derivatives. Using carrageenan-induced paw edema in rats as a model, researchers found that specific derivatives significantly reduced inflammation compared to control groups. This suggests potential therapeutic applications in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aldehyde and chloro functional groups. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives
Commercial and Research Relevance
- Discontinuation Trends : Several analogs (e.g., 5-chloro-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde) are marked as discontinued in commercial catalogs, likely due to niche applications or synthesis challenges .
- Patent Activity : Derivatives like tert-butyl 4-(2-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-2-oxoethyl)piperidine-1-carboxylate highlight the compound’s role in kinase inhibitor development .
Biological Activity
5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the Vilsmeier-Haack reaction, where a pyrazole derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the aldehyde group at the 4-position of the pyrazole ring . The compound can also be synthesized through various other methods, including cyclocondensation reactions and subsequent modifications to introduce desired substituents.
Antimicrobial Activity
Research has shown that derivatives of pyrazole, including this compound, exhibit notable antimicrobial properties. In vitro studies have evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various pathogens. For instance, related compounds demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial activity .
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Against |
|---|---|---|---|
| This compound | TBD | TBD | Staphylococcus aureus, Staphylococcus epidermidis |
| Derivative 7b | 0.22 - 0.25 | TBD | Various pathogens |
Anti-inflammatory and Anticancer Properties
The compound has also been investigated for its anti-inflammatory and anticancer activities. A series of pyrazole derivatives have shown promising results in inhibiting inflammatory pathways and exhibiting cytotoxic effects on cancer cell lines. For example, certain derivatives have demonstrated IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac sodium .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, it was found that compounds structurally similar to this compound exhibited significant inhibition of biofilm formation in Staphylococcus species, suggesting potential applications in treating biofilm-associated infections .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of pyrazole derivatives, where compounds were assessed for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). The results indicated that some derivatives had superior selectivity and potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Q & A
Q. What are the primary synthetic routes for 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde?
The compound is commonly synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to form the aldehyde group . Alternative methods include nucleophilic substitution of 5-chloro derivatives with phenols under basic conditions (e.g., K₂CO₃ in DMSO) . For example, refluxing with 4-chlorophenol replaces the chlorine atom at position 5 with an aryloxy group .
Q. What spectroscopic and analytical methods are used to characterize this compound?
Key characterization techniques include:
- Elemental analysis for empirical formula verification.
- ¹H/¹³C NMR to confirm substitution patterns and aromatic protons .
- IR spectroscopy to identify aldehyde (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations .
- X-ray crystallography for unambiguous structural determination, as demonstrated in studies resolving bond lengths (e.g., C=O at 1.215 Å) and dihedral angles .
Q. How are derivatives of this compound synthesized for biological screening?
Derivatives are typically prepared via Knoevenagel condensation (e.g., with ethyl cyanoacetate at 0°C) or hydrazide formation for anticonvulsant activity studies . Nucleophilic substitution with phenols or thiols under basic conditions is also employed to modify the pyrazole core .
Advanced Research Questions
Q. How do reaction conditions influence the yield and purity of the Vilsmeier-Haack synthesis?
Optimization involves:
- Temperature control : Excessively high temperatures (>80°C) may lead to side reactions (e.g., over-chlorination).
- Catalyst stoichiometry : A 1:1 molar ratio of DMF:POCl₃ ensures proper formylation without byproducts .
- Workup procedures : Quenching with ice-water followed by neutralization (NaHCO₃) improves aldehyde yield . Contradictions in yields (e.g., 60–85% in different studies) suggest solvent purity and reagent freshness are critical .
Q. What structural insights does X-ray crystallography provide for pyrazole derivatives?
Single-crystal X-ray studies reveal:
- Planarity : The pyrazole ring and aldehyde group are nearly coplanar (dihedral angle <5°), stabilizing conjugation .
- Intermolecular interactions : Weak C–H···O hydrogen bonds (2.8–3.0 Å) contribute to crystal packing .
- Substituent effects : Electron-withdrawing groups (e.g., Cl) increase ring rigidity, as seen in bond length shortening (C4–C5: 1.43 Å vs. 1.47 Å in unsubstituted analogs) .
Q. How are bioactivity studies designed to evaluate pyrazole derivatives?
- Anticonvulsant assays : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodent models are standard. Derivatives with hydrazide substituents show ED₅₀ values <100 mg/kg in MES .
- Anti-inflammatory screening : COX-2 inhibition assays and carrageenan-induced paw edema models are used .
- Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., Cl, CF₃) at position 3 enhance activity, while bulky aryloxy groups at position 5 reduce bioavailability .
Q. How can discrepancies in spectral data between synthetic batches be resolved?
- Cross-validation : Compare NMR shifts with published data (e.g., aldehyde proton at δ 10.2–10.5 ppm) .
- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 295.0245 for C₁₂H₉Cl₂N₂O) .
- HPLC purity analysis (>98%) identifies impurities from incomplete substitution or oxidation .
Q. What computational tools support the design of pyrazole-based therapeutics?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
- Molecular docking : Evaluates binding affinity to targets like GABA receptors or COX-2 .
- Software : Programs like ORTEP-3 and SIR97 aid in crystallographic refinement and structural visualization .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
